molecular formula C7H8N2O3 B2473340 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione CAS No. 1552707-24-0

3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione

Cat. No. B2473340
CAS RN: 1552707-24-0
M. Wt: 168.152
InChI Key: SDXNPCXTNBUXSI-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione, also known as barbituric acid, is a heterocyclic organic compound with a wide range of applications in scientific research. It was first synthesized by Adolf von Baeyer in 1864 and has since been extensively studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis of Polycyclic Pyridones

  • Researchers have explored the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones. These molecules are crucial for constructing biologically significant polycyclic pyridones through oxazinone ring-opening transformations. This process can lead to the formation of benzimidazole-fused pyridones with potential biological importance (Viktorova et al., 2023).

Intermediates in Ring Transformation

  • The study of pyrimidine derivatives and related compounds has identified intermediates in the ring transformation of 1,3-oxazine-2,4-diones into pyrimidines and pyrazoles. This research contributes to understanding the structural dynamics of these compounds (Yogo, Hirota, & Senda, 1982).

Development of β-Tricarbonyl Compounds

  • Research has been conducted on the synthesis of new β-tricarbonyl compounds using 2,3-Dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione. This work is significant in the context of developing compounds like 1,3-oxazine-2,4(3H)-dione and pyrimidin-4-ones, which are useful in various chemical transformations (Saçmacı et al., 2008).

Antimetabolite Properties

  • 2H-1,3-Oxazine-2,6(3H)-dione has been identified as a novel inhibitor in the biosynthesis of pyrimidine precursors of nucleic acids. This discovery highlights its potential as an antimetabolite, inhibiting the growth of Escherichia coli (Skoda, Flegelová, & Farkaš, 1973).

Synthesis of Heterocyclic Scaffolds

  • There is research on the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds through rearrangement and ring contraction of related dioxazepine diones. Such scaffolds have been tested for cytotoxic effects on various cancer cell lines, indicating their potential in medicinal chemistry (Mieczkowski et al., 2016).

Electrochemical Behavior

  • The electrochemical behavior of related compounds, such as 1,2-dihydropyridazine-3,6-dione, has been studied in different solvents. This research is crucial in understanding the stability and reactivity of these compounds under various conditions (Varmaghani & Nematollahi, 2011).

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione is Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an enzyme that plays a crucial role in the pyrimidine de novo biosynthesis pathway, which is essential for the growth and survival of Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione acts as an inhibitor of PfDHODH . It binds to a hydrophobic pocket located at the N-terminus of PfDHODH, where ubiquinone, the natural substrate of the enzyme, binds . This binding inhibits the enzymatic activity of PfDHODH, thereby disrupting the pyrimidine de novo biosynthesis pathway .

Biochemical Pathways

The compound affects the pyrimidine de novo biosynthesis pathway . PfDHODH, the enzyme inhibited by 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione, catalyzes the oxidation of dihydroorotate to orotate, a key step in this pathway . By inhibiting PfDHODH, the compound disrupts this pathway, leading to a deficiency of pyrimidines, which are essential components of DNA and RNA. This disruption inhibits the growth and proliferation of the malaria parasite .

Result of Action

The inhibition of PfDHODH by 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione leads to a disruption in the pyrimidine de novo biosynthesis pathway . This disruption results in a deficiency of pyrimidines, which are essential for the synthesis of DNA and RNA. Consequently, the growth and proliferation of the malaria parasite are inhibited .

properties

IUPAC Name

3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6-3-5-4-12-2-1-9(5)7(11)8-6/h3H,1-2,4H2,(H,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXNPCXTNBUXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=O)NC(=O)N21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione

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